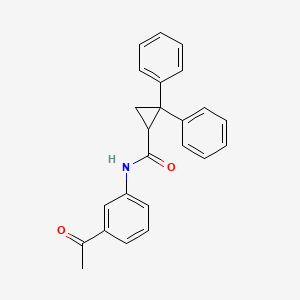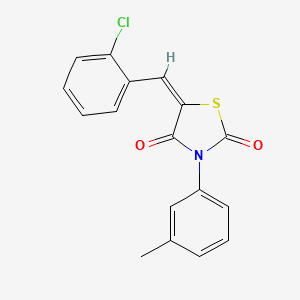![molecular formula C18H25NO3 B5049325 ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5049325.png)
ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate, also known as CX-5461, is a small molecule inhibitor that has been shown to have potential as an anticancer agent. It was first identified as a compound with potential anticancer activity in a screen of a library of compounds in 2009. Since then, it has been the subject of extensive research, and its mechanism of action and potential therapeutic applications have been studied in detail.
作用機序
The mechanism of action of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate involves the selective inhibition of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the inhibition of ribosomal RNA synthesis, which is essential for cancer cell proliferation. In addition, ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to induce DNA damage and activate the p53 pathway, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to have several biochemical and physiological effects. It selectively inhibits RNA polymerase I, which leads to the inhibition of ribosomal RNA synthesis and the induction of DNA damage. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.
実験室実験の利点と制限
One of the main advantages of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate is its selectivity for cancer cells. It has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer cells. However, one limitation of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate is its toxicity, which can limit its use in clinical settings. In addition, more research is needed to fully understand the mechanism of action of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate and its potential side effects.
将来の方向性
There are several future directions for research on ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. One area of research is the development of more selective and less toxic analogs of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. Another area of research is the identification of biomarkers that can predict the response of cancer cells to ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. In addition, more research is needed to fully understand the mechanism of action of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate and its potential side effects, which can help to guide the development of more effective and safer anticancer agents.
合成法
The synthesis of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate involves several steps, including the reaction of cyclohexanone with ethyl acetoacetate to form ethyl 2-cyclohexyl-3-oxobutanoate, which is then reacted with 3-methylphenylhydrazine to form ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. The final product is obtained through purification and isolation steps.
科学的研究の応用
Ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I, which is overexpressed in many types of cancer cells. This leads to the inhibition of ribosomal RNA synthesis, which is essential for cancer cell proliferation. ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer cells.
特性
IUPAC Name |
ethyl 2-cyclohexyl-3-(3-methylanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-3-22-18(21)16(14-9-5-4-6-10-14)17(20)19-15-11-7-8-13(2)12-15/h7-8,11-12,14,16H,3-6,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGOQIQXPLGGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-2-methyl-N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5049247.png)
![methyl 3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5049254.png)
![7-{[3-(dimethylamino)propyl]amino}-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5049262.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5049269.png)

![N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5049279.png)

![methyl {[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetate](/img/structure/B5049302.png)
![(3S*,4S*)-3-hydroxy-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5049310.png)

![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049324.png)
![N-(4-bromophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5049336.png)
